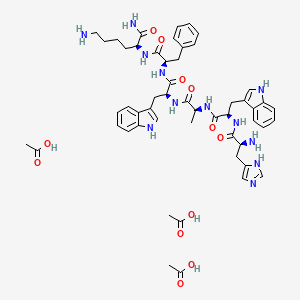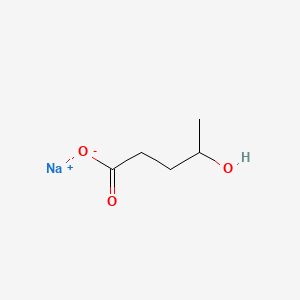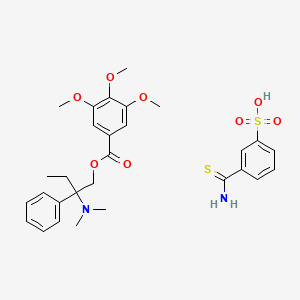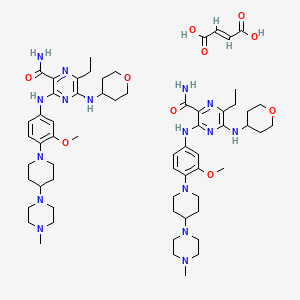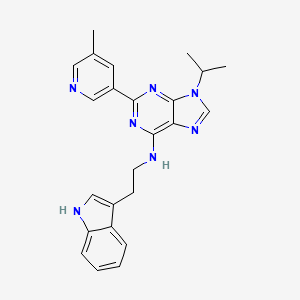
N-(2-(1H-吲哚-3-基)乙基)-9-异丙基-2-(5-甲基吡啶-3-基)-9H-嘌呤-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
GNF351 在化学、生物学、医学和工业等领域具有广泛的科学研究应用。 在癌症研究中,GNF351 已被证明通过抑制 AHR 来减少头颈部鳞状细胞癌细胞的迁移和侵袭 . 该化合物还可以防止苯并 [a] 芘诱导化疗外排蛋白 ABCG2,突出了其作为治疗剂的潜力 . 此外,GNF351 已被用于分子动力学模拟,以研究 AHR 配体结合口袋的力学 . 它能够抑制二恶英反应元件 (DRE) 依赖性和非依赖性 AHR 活性,使其成为研究 AHR 介导的细胞过程的宝贵工具 .
准备方法
化学反应分析
作用机制
相似化合物的比较
GNF351 在 AHR 拮抗剂中独树一帜,因为它对受体具有很高的亲和力和特异性,并且没有部分激动剂活性 . 其他类似的化合物包括 6
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXIUYMKZDZUDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does GNF351 interact with the Aryl Hydrocarbon Receptor (AHR) and what are the downstream effects of this interaction?
A1: GNF351 acts as a high-affinity ligand for the AHR []. Unlike other known AHR ligands that can act as agonists or partial agonists, GNF351 demonstrates "pure" antagonism. This means it binds to AHR and effectively blocks both dioxin response element (DRE)-dependent and DRE-independent AHR activities []. In simpler terms, GNF351 prevents AHR from binding to its usual activator molecules, thus inhibiting both the typical gene transcription activity (DRE-dependent) and other non-gene-related functions (DRE-independent) of the receptor. This complete antagonistic activity distinguishes GNF351 from other AHR modulators and provides a valuable tool to study the diverse physiological roles of AHR signaling pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


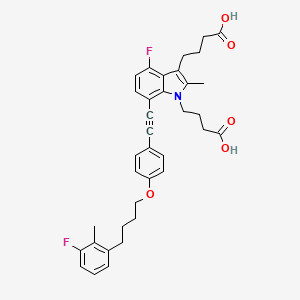
![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one;2,2,2-trifluoroacetic acid](/img/structure/B607628.png)
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)

